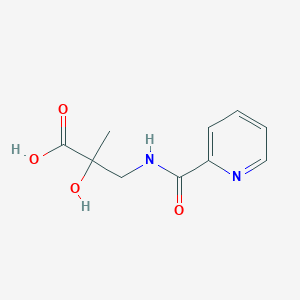
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), is a synthetic amino acid that is widely used in scientific research. It is a potent agonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. AMPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid acts as an agonist of the this compound receptor, which is a ligand-gated ion channel that mediates fast excitatory synaptic transmission in the central nervous system. When this compound binds to the receptor, it causes a conformational change that opens the ion channel, allowing positively charged ions, such as sodium and calcium, to flow into the cell. This depolarizes the cell membrane and triggers an action potential, leading to the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, depending on the specific context and concentration. At low concentrations, this compound can enhance synaptic transmission and plasticity, leading to improved learning and memory. At high concentrations, however, this compound can cause excitotoxicity and neuronal damage, leading to cell death and neurodegeneration. This compound has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and to affect the activity of various intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
実験室実験の利点と制限
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has several advantages as a tool for scientific research. It is a potent and selective agonist of the this compound receptor, allowing for precise control of receptor activation. It is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, there are also some limitations to the use of this compound. It can be toxic at high concentrations, and its effects can be influenced by various factors, such as pH, temperature, and the presence of other compounds. Additionally, the use of this compound in vivo can be complicated by its poor bioavailability and rapid metabolism.
将来の方向性
There are several future directions for research on 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid and its potential therapeutic applications. One area of interest is the development of novel this compound receptor modulators that can selectively enhance or inhibit receptor activity, depending on the specific context. Another area of interest is the use of this compound as a tool for studying the mechanisms underlying neurodegenerative diseases and other neurological and psychiatric disorders. Finally, there is also potential for the development of this compound-based therapeutics for the treatment of various disorders, such as Alzheimer's disease, depression, and schizophrenia.
Conclusion
In conclusion, this compound, or this compound, is a synthetic amino acid that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is a potent agonist of the this compound receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. This compound has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on this compound, including the development of novel this compound receptor modulators and the use of this compound as a tool for studying neurological and psychiatric disorders.
合成法
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The most common method involves the condensation of 2-acetylpyridine with ethyl oxalate to form ethyl 2-acetyl-3-oxopyridine-4-carboxylate, which is then converted to the corresponding hydrazone. The hydrazone is then reacted with methyl acetoacetate to form the final product, this compound.
科学的研究の応用
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has been widely used in scientific research as a tool to study the this compound receptor and its role in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. This compound has also been used to study the effects of drugs and other compounds on the this compound receptor.
特性
IUPAC Name |
2-hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(16,9(14)15)6-12-8(13)7-4-2-3-5-11-7/h2-5,16H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMGAYHDLDSWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=N1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
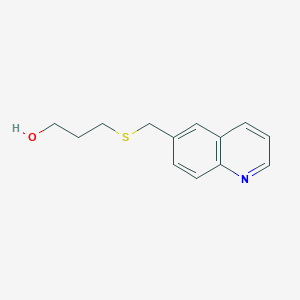
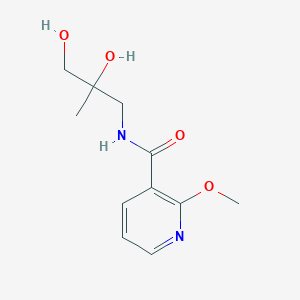
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
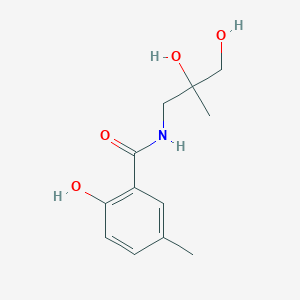
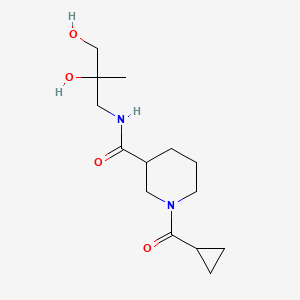
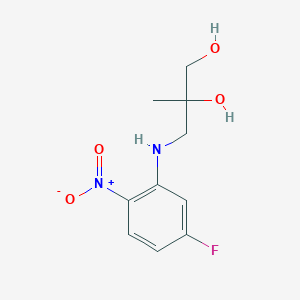
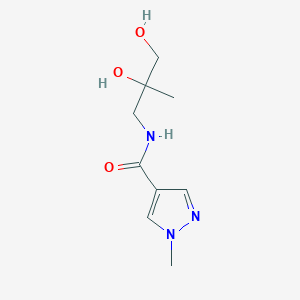

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
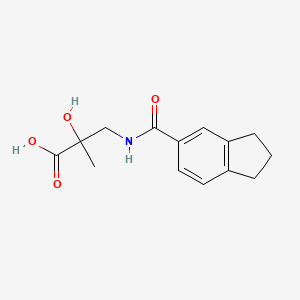
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)